(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
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Description
(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ET-1 and is a member of the thiadiazole family of compounds. ET-1 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Compounds similar to the specified chemical, particularly those incorporating the 1,3,4-thiadiazole moiety, have been found to exhibit significant antimicrobial and antituberculosis activity. A study involving the design, synthesis, and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated promising activity against Mycobacterium tuberculosis (MTB) and Mycobacterium smegmatis (MS), with certain compounds showing significant inhibition of MTB DNA gyrase and MS GyrB ATPase assay, indicating their potential as antituberculosis agents (V. U. Jeankumar et al., 2013).
Antifungal and Antibacterial Agents
Another study focused on the synthesis of new pyrazolyl-2, 4-thiazolidinediones, revealing their potent antimicrobial properties. These compounds were evaluated for their in vitro antibacterial and antifungal activity, showing effectiveness particularly against Gram-positive bacteria and notable antifungal activity, thus highlighting their therapeutic potential in treating infectious diseases (D. K. Aneja et al., 2011).
Anti-Cancer Activity
Research into thiadiazole derivatives has also uncovered their potential in cancer therapy. For instance, certain piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and evaluated for their anti-arrhythmic activity, which indirectly supports their potential utility in developing anti-cancer therapies (H. Abdel‐Aziz et al., 2009).
DNA Binding Studies
Compounds containing the 1,3,4-thiadiazole moiety have been studied for their DNA-binding properties, essential for the development of novel anticancer drugs. A study involving 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin showed significant binding to DNA, suggesting their potential as anticancer agents through interactions with DNA (S. I. Farooqi et al., 2018).
properties
IUPAC Name |
(Z)-1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-16-19-20-18(23-16)15-10-12-21(13-11-15)17(22)9-8-14-6-4-3-5-7-14/h3-9,15H,2,10-13H2,1H3/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQLKLSBLZGPON-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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